methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(3-chloro-4-methoxyanilino)quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-17-8-7-11(9-13(17)19)20-15-10-16(18(22)24-2)21-14-6-4-3-5-12(14)15/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMANKJLBPAFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Attachment of the Oxadiazole Moiety: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzoxazinone core.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and acyl chlorides are commonly employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by a quinoline core substituted with a chloro-methoxyphenyl amino group and a carboxylate moiety. Its structure can be depicted as follows:
Antimicrobial Activity
Methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate has shown promising antimicrobial properties . A study evaluated several quinoline derivatives, including this compound, against various bacterial strains. The results indicated significant antibacterial activity, particularly against Mycobacterium smegmatis and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values were notably low, suggesting strong efficacy against these pathogens .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Mycobacterium smegmatis | 6.25 |
| Other Quinoline Derivative A | Pseudomonas aeruginosa | 12.5 |
| Other Quinoline Derivative B | Escherichia coli | 15.0 |
Antimalarial Activity
Research indicates that quinoline derivatives are crucial in combating malaria due to their ability to inhibit the growth of Plasmodium falciparum. This compound was included in a series of compounds tested for antimalarial activity. It exhibited moderate potency with an effective concentration (EC50) in the nanomolar range against P. falciparum . The mechanism of action is believed to involve the inhibition of translation elongation factor 2, which is critical for protein synthesis in the parasite.
Table 2: Antimalarial Efficacy of Selected Compounds
| Compound Name | EC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | 120 | Inhibition of translation elongation factor 2 |
| Compound X | 50 | Inhibition of heme polymerization |
| Compound Y | 80 | Disruption of mitochondrial function |
Anticancer Potential
The anticancer properties of this compound have been investigated in various studies focusing on breast cancer cell lines such as MDA-MB-231. The compound demonstrated significant cytotoxicity, indicating its potential as an anticancer agent . The incorporation of the methoxy group appears to enhance its activity by promoting better interaction with cancer cell receptors.
Table 3: Anticancer Activity Against Breast Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 10 |
| Compound A | MCF7 | 15 |
| Compound B | HCT116 | 12 |
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact pathways and molecular targets would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-methylpiperazin-1-yl)sulfonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one
- 6-[(4-phenylpiperazin-1-yl)sulfonyl]-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
What sets methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate apart from similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties. The presence of the cyclohexyl group, for example, may enhance its lipophilicity and membrane permeability, potentially increasing its efficacy in biological applications.
This compound’s versatility and potential make it a valuable subject of study in various scientific fields. Further research and development could unlock even more applications and benefits.
Biological Activity
Methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
The compound is synthesized through the reaction of 3-chloro-4-methoxyaniline with quinoline-2-carboxylic acid, typically using coupling agents like EDCI and bases such as triethylamine under controlled conditions. The reaction is heated to promote the formation of the desired product, which can undergo various chemical reactions including oxidation and substitution, making it a versatile building block for further chemical modifications .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Research indicates that derivatives of quinoline compounds show efficacy against various strains of bacteria and fungi. For instance, studies have demonstrated that similar quinoline derivatives possess potent activity against Plasmodium falciparum, the causative agent of malaria, with low nanomolar IC50 values indicating high potency .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Quinoline derivatives are known to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication. This interaction can lead to apoptosis in cancer cells. In vitro studies have shown that certain analogs exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells .
The biological effects of this compound are attributed to its ability to bind to specific molecular targets within cells. These interactions can modulate enzyme activity and disrupt cellular processes essential for pathogen survival or cancer cell proliferation. The precise pathways involved can vary depending on the target organism or cell type being studied .
Case Studies
- Antimalarial Efficacy : A study evaluated several novel 4-aminoquinoline derivatives, including this compound, against both chloroquine-sensitive and resistant strains of P. falciparum. The results indicated that these compounds maintained high activity levels with IC50 values significantly lower than those of traditional antimalarials .
- Cytotoxicity in Cancer Cells : In a comparative analysis involving several quinoline derivatives, it was found that this compound exhibited selective cytotoxicity towards breast cancer cell lines (MCF7), with an IC50 value indicating effective inhibition of cell growth while showing minimal toxicity to normal fibroblast cells .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What established synthetic routes are available for methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling. A validated route uses phosphorus oxychloride (POCl₃) to catalyze condensation between quinaldic acid derivatives and 3-chloro-4-methoxyaniline at 353–363 K for 8 hours, achieving ~90% yield . Alternative methods employ DMF or dichloromethane (DCM) as solvents, with yields varying between 60–85% depending on temperature control and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves molecular geometry, revealing dihedral angles (e.g., 14.7° between quinoline and phenyl rings) and torsion angles (17.7° for the carboxylate group) .
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.5 ppm) .
- HPLC-MS : Confirms purity (>95%) and molecular weight (e.g., m/z 387.1 for [M+H]⁺) .
Q. What preliminary biological activities have been reported for quinoline derivatives structurally similar to this compound?
- Methodological Answer : Standardized assays include:
- Antimicrobial screening : Disk diffusion assays against E. coli and S. aureus (MIC values: 2–16 µg/mL) .
- Anticancer activity : MTT assays on HeLa cells (IC₅₀: 10–50 µM) .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., IC₅₀: 0.5–5 µM for TB1 kinase) .
Advanced Research Questions
Q. How do reaction mechanisms differ between nucleophilic substitution and cross-coupling strategies for introducing the 3-chloro-4-methoxyphenylamino group?
- Methodological Answer :
- Nucleophilic substitution : Proceeds via a two-step mechanism—initial deprotonation of the amine followed by aromatic ring activation by POCl₃, with rate-limiting attack by the amine nucleophile .
- Cross-coupling (Buchwald-Hartwig) : Requires Pd(0) catalysts (e.g., Pd₂(dba)₃) and ligands (Xantphos), forming a Pd-aryl intermediate before oxidative addition of the amine .
- Key optimization parameters : Ligand choice (e.g., BINAP vs. Xantphos) and base (Cs₂CO₃ vs. KOtBu) critically affect coupling efficiency .
Q. What crystallographic strategies address discrepancies in reported molecular geometries of quinoline carboxylates?
- Methodological Answer :
- Refinement protocols : Use high-resolution data (θ > 25°) and anisotropic displacement parameters for non-H atoms. achieved an R-factor of 0.054 using SHELXL .
- Hydrogen bonding analysis : Weak C–H⋯O interactions (2.8–3.2 Å) stabilize crystal packing; deviations >0.1 Å in bond lengths suggest experimental artifacts (e.g., solvent inclusion) .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Quinoline core modifications : Adding electron-withdrawing groups (e.g., –CF₃ at position 3) enhances antiparasitic activity by 10-fold .
- Substituent effects : The 3-chloro-4-methoxyphenyl group improves membrane permeability (logP ~3.5) compared to unsubstituted analogs (logP ~2.1) .
- Case study : Adamantyl-substituted quinolines show 100× higher antituberculosis activity than methyl esters, highlighting the role of lipophilicity in target engagement .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized assays : Reproduce activities under controlled conditions (e.g., 10% FBS in cell culture media, 37°C, 5% CO₂) .
- Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolyzed esters) that may skew IC₅₀ values .
- Structural analogs : Compare bioactivity across derivatives (e.g., ethyl vs. methyl esters) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
